1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a chemical compound with the molecular formula C11H17NO·HCl. It is known for its unique structure, which includes a furan ring attached to a cyclohexyl group, and a methanamine group.
Preparation Methods
The synthesis of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the furan ring, followed by its attachment to a cyclohexyl group. The methanamine group is then introduced through a series of reactions.
Reaction Conditions: Common reagents used in the synthesis include bromine, triethyl phosphite, and sodium hydride.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and bromine for substitution reactions.
Major Products: The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.
Scientific Research Applications
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride can be compared with other similar compounds:
Biological Activity
1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring and a cyclohexyl group, which influence its biological interactions. Its molecular formula is C11H15ClN, with a molecular weight of approximately 201.7 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
- Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models, possibly through modulation of serotonin levels.
- Neuroprotective Properties : There is evidence suggesting neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases.
- Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating potential applications in treating infections.
Table 1: Summary of Biological Activities
Activity Type | Findings | Reference |
---|---|---|
Antidepressant | Increased serotonin levels in rats | |
Neuroprotection | Reduced neuronal apoptosis in vitro | |
Antimicrobial | Effective against Gram-positive bacteria |
Detailed Research Findings
- Antidepressant Activity : A study conducted by researchers found that administration of this compound resulted in significant reductions in depression-like behavior in rodent models. The mechanism was linked to enhanced serotonergic transmission, as indicated by increased levels of serotonin metabolites in the brain .
- Neuroprotective Effects : In vitro assays demonstrated that the compound could significantly reduce oxidative stress-induced apoptosis in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Properties : A recent investigation revealed that the compound exhibited notable activity against various strains of Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests further exploration for clinical applications .
Properties
Molecular Formula |
C11H18ClNO |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
[1-(furan-2-yl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10;/h4-5,8H,1-3,6-7,9,12H2;1H |
InChI Key |
AMEXFXHNTKQLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.